molecular formula C11H8Cl2O2S B8376451 2-Acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene

2-Acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene

Cat. No.: B8376451
M. Wt: 275.1 g/mol
InChI Key: DECZRBSBYOWOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene is a useful research compound. Its molecular formula is C11H8Cl2O2S and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8Cl2O2S

Molecular Weight

275.1 g/mol

IUPAC Name

1-(6,7-dichloro-5-methoxy-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C11H8Cl2O2S/c1-5(14)8-4-6-3-7(15-2)9(12)10(13)11(6)16-8/h3-4H,1-2H3

InChI Key

DECZRBSBYOWOCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C(=C2S1)Cl)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.0 g of 6,7-dichloro-5-methoxybenzo[b]thiophene in 30 ml of dry tetrahydrofuran and 10 ml dry ethyl ether under nitrogen at -20° is added 11.7 ml of 2.2M n-butyllithium, while the temperature is maintained at -20°. After stirring for 2 hours at this temperature, the reaction mixture is added dropwise through a transfer needle to a stirred solution of 22 ml of freshly distilled acetic anhydride in 40 ml of dry tetrahydrofuran at -20°. Five minutes after the addition, the reaction mixture is poured onto 100 ml 10% hydrochloric acid. The mixture is extracted twice with dichloromethane, the organic layers are collected and dried and the solvent is removed to give a solid. The solid is washed with ethyl ether to give 1.5 g of 2-acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene as a fluffy solid. Recrystallization of the residue obtained by evaporation of the filtrate from ethyl ether-hexane gives an additional 0.6 g of 2-acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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